molecular formula C12H13NO3 B2580728 1-(4-Methoxybenzyl)pyrrolidine-2,4-dione CAS No. 634902-32-2

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

Cat. No. B2580728
M. Wt: 219.24
InChI Key: DMGFIDULBDJTJF-UHFFFAOYSA-N
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Description

“1-(4-Methoxybenzyl)pyrrolidine-2,4-dione” is a chemical compound with the molecular formula C12H13NO3 . It has a molecular weight of 219.24 . The IUPAC name for this compound is 1-(4-methoxybenzyl)-2,4-pyrrolidinedione .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “1-(4-Methoxybenzyl)pyrrolidine-2,4-dione”, can be achieved through various synthetic strategies . One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The molecular structure of “1-(4-Methoxybenzyl)pyrrolidine-2,4-dione” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .

Scientific Research Applications

Synthesis and Derivatives

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione, a derivative of pyrrolidine-2,4-dione, plays a significant role in the synthesis of various chemical compounds. For instance, the synthesis of pyrrolidine-2,4-diones (tetramic acids) involves heating its derivatives, leading to the formation of anhydro-derivatives and other related compounds (Mulholland, Foster, & Haydock, 1972). Similarly, acylation of pyrrolidine-2,4-diones facilitates the synthesis of 3-acyltetramic acids, which are valuable in organic chemistry (Jones, Begley, Peterson, & Sumaria, 1990).

Bioactivity and Agricultural Applications

The derivative compounds of pyrrolidine-2,4-dione exhibit bioactivity, such as inhibitory effects against certain plant species like Echinochloa crusgalli and Brassica campestris (Zheng, Han, Wang, Qiang, & Yang, 2011). Additionally, novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have shown fungicidal activity against various fungi, underlining its potential in agricultural applications (Guihua, Chu, Chen, & Yang, 2014).

Pharmaceutical and Medicinal Chemistry

In the pharmaceutical realm, derivatives of pyrrolidine-2,4-dione are used in the synthesis of various bioactive molecules. An example is 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, which exhibited moderate antibacterial activity (Angelov, Terziyska, & Georgiev, 2023). Additionally, certain compounds in this category show potential as non-peptide antagonists for the human luteinizing hormone-releasing hormone receptor, indicating their significance in treating sex-hormone-dependent diseases (Sasaki et al., 2003).

Materials Science and Organic Synthesis

The chemical structure of pyrrolidine-2,4-dione derivatives also finds application in materials science. For instance, symmetrically substituted diketopyrrolopyrrole derivatives, synthesized under mild conditions, exhibit properties suitable for optoelectronic materials and potential biological applications due to their water solubility (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-11-4-2-9(3-5-11)7-13-8-10(14)6-12(13)15/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGFIDULBDJTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CC(=O)CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)pyrrolidine-2,4-dione

CAS RN

634902-32-2
Record name 1-(4-methoxybenzyl)pyrrolidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
4
Citations
A Raghuraman, D Xin, LM Perez… - The Journal of organic …, 2013 - ACS Publications
Oligo-pyrrolinone–pyrrolidines (generic structure 1) have the potential to interfere with protein–protein interactions (PPIs), but to reduce this to practice it is necessary to be able to …
Number of citations: 12 pubs.acs.org
DC Dittmer, DV Avilov, VS Kandula, MT Purzycki… - Arkivoc, 2010 - arkat-usa.org
Abstract Treatment of α-bromoacyl amides of esters of N-protected α-amino acids with lithium telluride yields an amide enolate which cyclizes to unstable tetramic acids (2, 4-…
Number of citations: 9 www.arkat-usa.org
E Kojima, A Iimuro, M Nakajima, H Kinuta… - Journal of Medicinal …, 2022 - ACS Publications
A novel strategy for lead identification that we have dubbed the “Pocket-to-Lead” strategy is demonstrated using HIV-1 protease as a model target. Sometimes, it is difficult to obtain hit …
Number of citations: 2 pubs.acs.org
PQ Huang, W Ou, JL Ye - Chinese Journal of Chemistry, 2015 - Wiley Online Library
A versatile and divergent two‐step transformation of malimides to racemic tetramates and tetramic acids is described. The method consists of Grignard reagent addition with malimides …
Number of citations: 3 onlinelibrary.wiley.com

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